Butyl acetate

CH3COO(CH2)3CH3

C6H12O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COO(CH2)3CH3

C6H12O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.07 M

8.4 mg/mL at 25 °C

In water, 8.33X10+3 mg/L at 25 °C

In water, 6,700 ppm at 25 °C

Soluble in 120 parts water at 25 °C

In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C

Miscible with alcohol, ether; soluble in most hydrocarbons

Miscible with ethanol, ethyl ether; soluble in acetone, chloroform

Soluble in alcohol, ether, hydrocarbons

Solubility in water, g/100ml at 20 °C: 0.7

miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water

1%

Synonyms

Canonical SMILES

Biosynthesis of Butyl Acetate

Specific Scientific Field: Biotechnology for Biofuels and Bioproducts

Summary of the Application: Butyl acetate has shown wide applications in food, cosmetics, medicine, and biofuel sectors . In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .

Methods of Application or Experimental Procedures: Three strategies were used in this study :

- 7.3 g/L of butyl acetate was synthesized by butanol-producing Clostridium acetobutylicum NJ4 with the supplementation of exogenous acetic acid .

- With the addition of butanol, 5.76 g/L of butyl acetate can be synthesized by acetate-producing Actinobacillus succinogenes 130z (Δ pflA) .

- Microbial co-culture of C. acetobutylicum NJ4 and A. succinogenes 130z (Δ pflA) can directly produce 2.2 g/L of butyl acetate from glucose by using microbial co-culture system with the elimination of precursors .

Results or Outcomes: Different microbial mono- and co-culture systems for butyl acetate biosynthesis were successfully constructed . These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones .

Industrial Solvent

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Butyl acetate is an organic compound with the formula CH3CO2(CH2)3CH3. It is a colorless, flammable liquid, and is the ester derived from n-butanol and acetic acid . It is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of

Paints and Coatings

Summary of the Application: Butyl acetate is used in surface coatings, including automotive and furniture finishes . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the paint or coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in paints and coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .

Adhesives and Sealants

Summary of the Application: Butyl acetate is used as a solvent in various types of adhesives . It helps to dissolve the adhesive components, providing a smooth application and strong bond .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the adhesive or sealant material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in adhesives and sealants results in a strong, durable bond. It also helps to speed up the drying process .

Cosmetics

Specific Scientific Field: Cosmetology

Summary of the Application: Butyl acetate is an important component in nail polish removers and other cosmetic products . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish remover. When applied to the nails, it helps to dissolve the nail polish, making it easy to remove .

Results or Outcomes: The use of butyl acetate in nail polish removers results in an effective and quick removal of nail polish. It also leaves the nails clean and ready for a new application of polish .

Paper Coatings

Specific Scientific Field: Paper Industry

Summary of the Application: Butyl acetate is used in the production of paper coatings . It acts as a solvent, helping to dissolve the coating material and provide a smooth, even application .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in paper coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .

Food Flavoring

Specific Scientific Field: Food Science

Summary of the Application: Butyl acetate is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of banana or apple . It is used as a flavoring agent in the food industry .

Methods of Application or Experimental Procedures: Butyl acetate is added to food products in small quantities to enhance or impart specific flavors .

Results or Outcomes: The use of butyl acetate in food products results in enhanced flavors, making the food more appealing to consumers .

Production of Lacquers

Summary of the Application: Butyl acetate is primarily used as a solvent in the production of lacquers . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the lacquer material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in lacquers results in a smooth, high-quality finish. It also helps to speed up the drying process .

Varnishes

Summary of the Application: Butyl acetate is used in the production of varnishes . It acts as a solvent, helping to dissolve the varnish material and provide a smooth, even application .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the varnish material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in varnishes results in a smooth, high-quality finish. It also helps to speed up the drying process .

Nail Polish

Summary of the Application: Butyl acetate is a component of fingernail polish . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish. When applied to the nails, it helps to provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in nail polish results in a smooth, high-quality finish. It also helps to speed up the drying process .

Butyl acetate, also known as butyl ethanoate, is an organic compound with the chemical formula C₆H₁₂O₂. It is a colorless, flammable liquid characterized by a fruity odor reminiscent of bananas or apples. This compound is an ester formed from the reaction between n-butanol and acetic acid, making it a common solvent in various industrial applications, particularly in coatings and inks. Butyl acetate has a boiling point of 126.1 °C and a melting point of -78 °C, with a density of 0.8825 g/cm³ at 20 °C .

Butyl acetate is a flammable liquid with a moderate vapor pressure. Inhalation of vapors can cause irritation of the respiratory tract, drowsiness, and headaches []. Prolonged or repeated skin contact can lead to dermatitis. Butyl acetate is considered a mild eye irritant [].

- Toxicity: The oral LD50 (lethal dose for 50% of test subjects) in rats is 13.2 g/kg [].

- Flammability: Butyl acetate vapors are heavier than air and can form explosive mixtures. The flash point is relatively low, indicating a high flammability risk [].

Important Safety Precautions:

- Always handle butyl acetate in a well-ventilated area.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling the compound.

- Store butyl acetate in a cool, dry place away from heat sources and open flames.

- Dispose of waste butyl acetate according to local regulations.

- Ester Hydrolysis: In the presence of water and under acidic or basic conditions, butyl acetate can hydrolyze to produce n-butanol and acetic acid. The reaction can be represented as:

- Transesterification: Butyl acetate can be formed through transesterification, where it reacts with another alcohol in the presence of a catalyst to yield different esters .

- Reactivity with Strong Acids and Bases: Butyl acetate reacts vigorously with strong oxidizing agents and bases, which can lead to exothermic reactions that may pose fire hazards .

Butyl acetate exhibits moderate toxicity. It can cause respiratory irritation and central nervous system effects such as headaches and dizziness upon inhalation. Prolonged skin contact may lead to dryness or dermatitis. In terms of biological metabolism, butyl acetate is rapidly hydrolyzed into n-butanol and acetic acid in the body, which are then further metabolized . Additionally, this compound is naturally present in various fruits, contributing to their flavor profiles .

The primary method for synthesizing butyl acetate is through Fischer esterification, where n-butanol reacts with acetic acid in the presence of sulfuric acid as a catalyst. The reaction typically requires heating under reflux conditions:

An excess of acetic acid is often used to drive the reaction toward product formation due to its reversible nature .

Butyl acetate has a wide range of applications:

- Solvent: It is extensively used as a solvent for paints, coatings, inks, and adhesives due to its ability to dissolve various organic compounds.

- Flavoring Agent: Found in many fruits, it is used in food flavoring and fragrance formulations.

- Chemical Intermediate: It serves as a precursor in the production of other chemicals and esters.

- Cosmetics: It is an ingredient in nail polish removers and other cosmetic products .

Research indicates that butyl acetate interacts with various biological systems primarily through its metabolic conversion into n-butanol and acetic acid. Studies have shown that inhalation exposure can lead to neurobehavioral effects in laboratory animals. Furthermore, its interaction with other solvents may alter its toxicity profile when mixed in formulations used in industrial applications .

Butyl acetate has several structural isomers and related compounds that share similar properties but differ in their chemical behavior:

| Compound Name | Formula | Characteristics |

|---|---|---|

| Isobutyl acetate | C₄H₈O₂ | More volatile; used as a solvent |

| Sec-butyl acetate | C₄H₈O₂ | Higher boiling point; used in specialty solvents |

| Tert-butyl acetate | C₅H₁₈O₂ | Less reactive; used as a fuel additive |

| Ethyl acetate | C₄H₈O₂ | Similar uses; lower boiling point than butyl acetate |

| Propyl acetate | C₄H₈O₂ | Used similarly but less common than butyl acetate |

Butyl acetate stands out due to its balance between volatility and solvency power, making it particularly effective for applications requiring moderate evaporation rates while providing good solvency for resins and polymers .

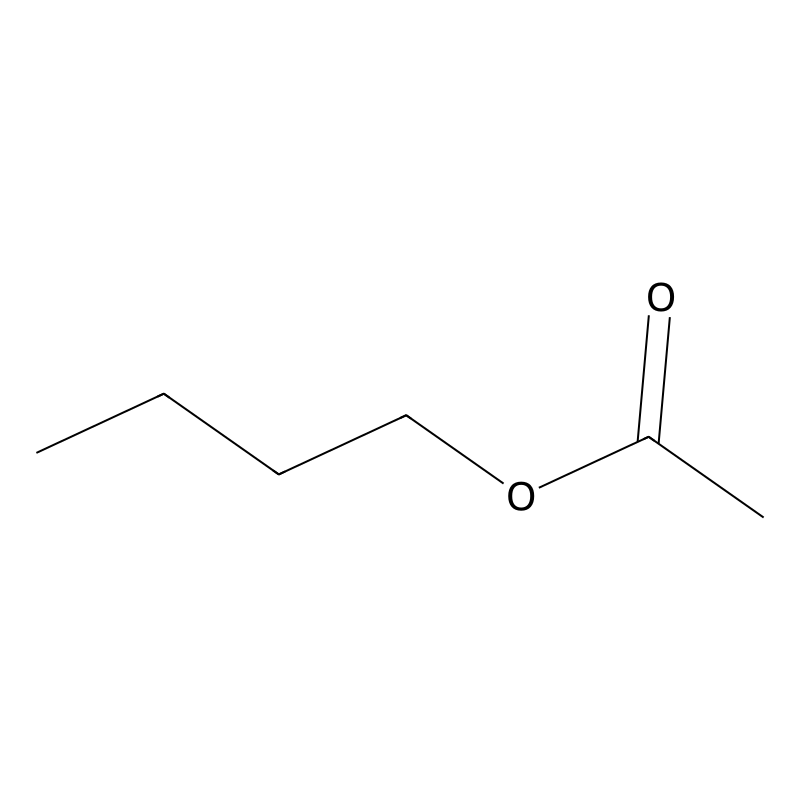

Molecular Structure and Formula

Butyl acetate is an ester compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 grams per mole [1] [2]. The compound is formed by the esterification reaction between acetic acid and butanol, resulting in the characteristic ester functional group -COO-. The structural representation can be written as CH₃COO(CH₂)₃CH₃ for the normal isomer [1] [3]. The ester linkage consists of a carbonyl carbon double-bonded to oxygen and single-bonded to another oxygen atom, which connects to the butyl chain [1].

The molecular structure features a four-carbon alkyl chain (butyl group) attached to the oxygen atom of the acetate group. The acetate portion contains a methyl group (CH₃) bonded to the carbonyl carbon [1] [4]. This arrangement gives butyl acetate its characteristic chemical and physical properties, including its solvent capabilities and organoleptic characteristics [3] [5].

Isomeric Variations

Butyl acetate exists in four distinct isomeric forms, each differing in the arrangement of the butyl group attached to the acetate moiety [6] [7]. These structural variations result in different physical and chemical properties while maintaining the same molecular formula.

n-Butyl Acetate

n-Butyl acetate, also known as normal butyl acetate, is the most common isomer with CAS number 123-86-4 [1] [3]. The structure features a straight-chain four-carbon alkyl group (n-butyl) attached to the acetate group. This isomer has a boiling point of 126.1°C and a melting point of -73.5°C [2] [5]. The density at 20°C is 0.883 g/cm³, and it exhibits a refractive index of 1.394 at 20°C [2] [8]. The compound displays limited water solubility of approximately 6.8 g/L at 20°C but shows complete miscibility with most organic solvents [2] [9].

sec-Butyl Acetate

sec-Butyl acetate (secondary butyl acetate) carries the CAS number 105-46-4 [6] [10]. The structure contains a secondary butyl group where the acetate is attached to a carbon that is bonded to two other carbon atoms. This isomer exhibits a boiling point of 112°C and a melting point of -99°C [11] [10]. The density is 0.872 g/cm³ at 25°C, with a refractive index of 1.390 [10] [12]. Notably, sec-butyl acetate shows higher water solubility compared to other isomers, reaching 30 g/L at 20°C [10] [13].

tert-Butyl Acetate

tert-Butyl acetate (tertiary butyl acetate) has the CAS number 540-88-5 [6] [14]. The structure features a tertiary butyl group where the acetate is attached to a carbon bonded to three other carbon atoms. This isomer has the lowest boiling point among the four isomers at 98°C and a melting point of -58°C [15] [7]. The density is 0.860 g/cm³, and the refractive index is 1.387 at 20°C [15]. This isomer exhibits the highest vapor pressure at 31 mmHg at 20°C, indicating greater volatility [15] [7].

iso-Butyl Acetate

iso-Butyl acetate (isobutyl acetate) possesses the CAS number 110-19-0 [6] [16]. The structure contains an isobutyl group (2-methylpropyl) attached to the acetate. This isomer has a boiling point of 116°C and a melting point of -99°C [16] [17]. The density is 0.867 g/cm³ at 25°C, with a refractive index of 1.390 [16]. The water solubility is 5.6 g/L at 20°C, and it shows complete miscibility with alcohols and ethers [16].

Physical Constants and Thermodynamic Parameters

Boiling and Melting Points

The boiling points of butyl acetate isomers vary significantly based on their structural arrangements. n-Butyl acetate exhibits the highest boiling point at 126.1°C, followed by isobutyl acetate at 116°C, sec-butyl acetate at 112°C, and tert-butyl acetate with the lowest at 98°C [2] [16] [10] [15]. This trend reflects the degree of branching in the alkyl chain, where increased branching generally leads to lower boiling points due to reduced intermolecular forces [18] [19].

Melting points also show variation among isomers. n-Butyl acetate has a melting point of -73.5°C, while both isobutyl acetate and sec-butyl acetate have melting points of -99°C [2] [16] [10]. tert-Butyl acetate exhibits the highest melting point at -58°C [15] [7]. These differences arise from variations in molecular packing efficiency and intermolecular interactions in the solid state.

Density and Specific Gravity

The density values of butyl acetate isomers at 20°C range from 0.860 to 0.883 g/cm³. n-Butyl acetate has the highest density at 0.883 g/cm³, followed by sec-butyl acetate at 0.872 g/cm³, isobutyl acetate at 0.867 g/cm³, and tert-butyl acetate with the lowest density at 0.860 g/cm³ [2] [16] [10] [15]. The specific gravity values closely correspond to these density measurements, with n-butyl acetate showing a specific gravity of 0.883 at 20/20°C [2] [9].

The variation in density correlates with the degree of molecular branching, where more compact, branched structures generally exhibit lower densities due to less efficient molecular packing [20] [21].

Vapor Pressure Characteristics

Vapor pressure values differ substantially among the isomers, reflecting their volatility differences. tert-Butyl acetate exhibits the highest vapor pressure at 31 mmHg at 20°C, indicating maximum volatility [15]. Isobutyl acetate shows a vapor pressure of 15 mmHg at 20°C, sec-butyl acetate displays 11 mmHg at 25°C, and n-butyl acetate has the lowest vapor pressure at 8-10 mmHg at 20°C [16] [10] [2] [22].

The relationship between vapor pressure and molecular structure demonstrates that increased branching leads to higher vapor pressures due to weaker intermolecular forces and more compact molecular structures [22] [20] [13].

Viscosity and Surface Tension

Surface tension measurements show relatively similar values across isomers, ranging from 22.4 to 24.85 dynes/cm at 20-25°C. n-Butyl acetate exhibits the highest surface tension at 24.85 mN/m at 298.15 K, while tert-butyl acetate shows the lowest at 22.4 dynes/cm [20] [15] [13]. These values reflect the strength of intermolecular forces at the liquid-air interface.

Viscosity data indicates that n-butyl acetate has a viscosity of 0.83 cP at 25°C, isobutyl acetate shows 0.8 mm²/s, and tert-butyl acetate exhibits less than 1 cP at 25°C [20] [16] [15]. The viscosity variations correlate with molecular structure and intermolecular interactions [22] [23].

Solubility Behavior

Solubility in Aqueous Systems

Water solubility varies significantly among butyl acetate isomers due to structural differences affecting hydrophilic-hydrophobic balance. sec-Butyl acetate demonstrates the highest water solubility at 30 g/L at 20°C, followed by n-butyl acetate at 6.8 g/L, isobutyl acetate at 5.6 g/L, and tert-butyl acetate showing the lowest solubility [10] [2] [16]. The higher solubility of sec-butyl acetate may be attributed to its specific molecular geometry facilitating better water interaction compared to other isomers [10] [13].

The limited water solubility of these compounds is characteristic of ester compounds with substantial hydrophobic alkyl chains. The solubility decreases with increasing molecular branching, except for the sec-butyl isomer [22] [20] [19].

Solubility in Organic Solvents

All butyl acetate isomers demonstrate excellent solubility in organic solvents. n-Butyl acetate shows complete miscibility with most organic solvents including alcohols, ethers, hydrocarbons, and esters [2] [9]. Isobutyl acetate is miscible with alcohols, ethers, and hydrocarbons [16]. sec-Butyl acetate exhibits similar miscibility with organic solvents [10]. This extensive organic solvent compatibility makes these compounds valuable as industrial solvents [3] [7].

The excellent organic solvent solubility stems from the predominantly hydrophobic nature of the butyl acetate molecules and their ability to form favorable intermolecular interactions with other organic compounds [9] [21].

Partition Coefficients

The octanol-water partition coefficients (log P) provide quantitative measures of hydrophobicity. Isobutyl acetate exhibits the highest log P value at 2.3, indicating maximum hydrophobicity, followed by n-butyl acetate at 1.82 and sec-butyl acetate at 1.72 [20] [16] [10]. These values reflect the relative preference of each isomer for organic versus aqueous phases [24] [19].

Henry's law constants for air-water partitioning show n-butyl acetate at 5.79 × 10⁻⁴ atm·m³/mol, isobutyl acetate at 4.85 × 10⁻⁴ atm·m³/mol, and sec-butyl acetate at 1.91 × 10⁻⁴ atm·m³/mol [20] [16] [10]. These constants indicate the tendency of each compound to partition between air and water phases [25] [26].

Spectroscopic Properties

Spectroscopic analysis of butyl acetate reveals characteristic absorption patterns corresponding to its molecular structure. Infrared spectroscopy shows prominent carbonyl stretching vibrations around 1740 cm⁻¹, characteristic of ester functional groups [27]. The C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, while C-H stretching vibrations of the alkyl chains are observed in the 2800-3000 cm⁻¹ range [28] [27].

Nuclear magnetic resonance spectroscopy provides detailed structural information. In ¹H NMR analysis, the acetate methyl group appears as a singlet around 2.0 ppm, while the butyl chain protons show characteristic patterns depending on the isomer [29]. The OCH₂ protons typically appear around 4.1 ppm due to deshielding by the adjacent oxygen atom [28] [29].

Mass spectrometry analysis shows molecular ion peaks at m/z 116, corresponding to the molecular weight. Characteristic fragmentation patterns include loss of acetate (m/z 59) and formation of butyl cation fragments [30]. The retention index for gas chromatographic analysis is approximately 790 for n-butyl acetate [30].

Organoleptic Properties and Aroma Characteristics

The organoleptic properties of butyl acetate isomers vary significantly, reflecting their different molecular structures. n-Butyl acetate exhibits a characteristic fruity aroma reminiscent of banana and pear, with a sweet, pleasant odor [3] [2] [9]. The odor threshold is relatively low at 0.31 ppm, making it easily detectable [1] [20].

Isobutyl acetate presents a fruity, banana-pineapple aroma with an even lower odor threshold of 0.008 ppm [16]. This isomer finds extensive use in flavor and fragrance applications due to its pleasant and intense aroma characteristics [31] [16].

sec-Butyl acetate displays a pleasant odor with an odor threshold range of 3.0-7.0 ppm [10] [12]. The aroma is described as having solvent-like characteristics while maintaining pleasant fruity notes [10] [13].

Fischer Esterification Mechanism

The Fischer esterification represents the most fundamental pathway for butyl acetate synthesis, involving the direct condensation of acetic acid with normal-butanol in the presence of an acid catalyst [1] [2] [3]. This reaction follows a well-established six-step mechanism characterized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [1] [2].

The mechanism initiates with protonation of the carbonyl oxygen of acetic acid by the acid catalyst, creating an activated electrophilic carbonyl carbon [1] [2]. Subsequently, the nucleophilic attack of normal-butanol on the protonated carbonyl forms a tetrahedral intermediate. The process continues through proton transfer from the alcohol hydroxyl group to the carboxylic acid hydroxyl group, creating a favorable leaving group [1] [2]. The elimination of water from this tetrahedral intermediate generates the protonated ester, which undergoes final deprotonation to yield butyl acetate [1] [2].

The reaction exhibits reversible thermodynamic characteristics, with equilibrium constants ranging from 1.0 to 1.2 across the temperature range of 343-363 K [4] [5]. The equilibrium position can be driven toward product formation through excess alcohol utilization or continuous water removal via Dean-Stark distillation or molecular sieves [3] [6]. Typical reaction conditions involve temperatures between 333-383 K, with reaction times varying from 1-10 hours depending on catalyst activity and reactant concentrations [3] [6].

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution represents an alternative mechanistic pathway for butyl acetate synthesis, particularly relevant when utilizing activated acyl derivatives such as acetic anhydride or acetyl chloride [7] [8] [9]. This mechanism proceeds through a characteristic addition-elimination sequence involving tetrahedral intermediate formation [7] [8] [10].

The process commences with nucleophilic attack of normal-butanol on the electrophilic carbonyl carbon of the acyl compound [7] [8]. The resulting tetrahedral intermediate contains both the incoming nucleophile and the original leaving group bonded to the same carbon center [7] [8] [10]. The subsequent elimination step expels the leaving group, regenerating the carbonyl functionality and completing the substitution reaction [7] [8] [10].

Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack [7] [11]. The nucleophile exists in its protonated form, requiring subsequent deprotonation steps. Conversely, under basic conditions, the nucleophile attacks the unactivated carbonyl directly, forming an alkoxide intermediate that subsequently eliminates the leaving group [7] [11].

The relative reactivity of different acyl compounds follows the order: acid chlorides > anhydrides > esters > amides, corresponding to the stability of the respective leaving groups [8] [10]. This reactivity series enables selective synthetic strategies based on the desired reaction conditions and substrate availability [8] [10] [12].

Industrial Production Processes

Batch Production Methods

Batch production represents the traditional approach for butyl acetate manufacturing, offering operational flexibility and simplified process control [4] [5] [13]. The process typically employs a stirred tank reactor equipped with reflux condensers for water removal and temperature control systems for maintaining optimal reaction conditions [4] [13] [14].

Standard batch reactor configurations utilize volumes ranging from 200 liters to several thousand liters, with glass-lined or stainless steel construction to minimize corrosion [4] [14]. The reactor design incorporates multiple baffles and impeller systems to ensure adequate mixing and mass transfer [4]. Temperature control is achieved through external heating via oil baths or steam jackets, maintaining reaction temperatures between 353-383 K [4] [5].

The typical batch process sequence involves charging acetic acid and normal-butanol in predetermined molar ratios, followed by catalyst addition and heating to reaction temperature [4] [13]. Reaction progress is monitored through periodic sampling and gas chromatographic analysis [4]. The process achieves conversions of 50-75% over reaction times of 3-6 hours, depending on catalyst loading and operating conditions [4] [5].

Product recovery from batch reactors involves distillative separation to remove unreacted starting materials and water byproduct [14]. The crude butyl acetate undergoes purification through fractional distillation, achieving purities exceeding 98% for commercial applications [14]. Batch production offers advantages in terms of operational flexibility, enabling production of different ester products using the same equipment configuration [14].

Continuous Production Technologies

Continuous production technologies have emerged as the preferred approach for large-scale butyl acetate manufacturing, offering superior energy efficiency and product quality compared to batch processes [15] [16] [17]. The most prominent continuous technology is reactive distillation, which integrates reaction and separation operations within a single column unit [15] [16] [17].

Reactive distillation columns typically contain 28-34 theoretical stages, with the reactive section occupying the middle portion of the column [15] [18] [17]. The design incorporates catalyst-containing structured packing or reactive internals that facilitate both mass transfer and chemical reaction [16] [17]. Feed streams enter at optimized locations, with acetic acid introduced above the reactive zone and normal-butanol below, creating countercurrent flow patterns that enhance conversion [15] [17].

Operating conditions for continuous reactive distillation involve column pressures of 1-3 atmospheres, with reboiler temperatures ranging from 393-423 K [15] [18] [17]. The process achieves remarkable conversions of 93-98%, significantly exceeding batch reactor performance [16] [17]. Product purity from the column bottom typically exceeds 99.5%, eliminating the need for additional purification steps [18] [17].

Advanced continuous configurations include thermally coupled reactive distillation systems that eliminate auxiliary condensers and reduce energy consumption by 30-40% compared to conventional designs [17] [19]. These integrated processes incorporate pervaporation membranes for selective water removal, further enhancing conversion and energy efficiency [17] [19].

Membrane reactor technologies represent another continuous production approach, utilizing composite catalytic membranes for simultaneous reaction and separation [20] [21]. These systems achieve conversions exceeding 95% at moderate temperatures (363 K) while continuously removing water through selective membrane permeation [21].

Catalytic Approaches to Synthesis

Homogeneous Catalysis Systems

Homogeneous acid catalysts, predominantly sulfuric acid and para-toluenesulfonic acid, have historically served as the standard catalytic systems for butyl acetate synthesis [3] [22] [23]. These catalysts provide uniform distribution throughout the reaction medium, ensuring consistent catalytic activity and predictable kinetic behavior [3] [24].

Sulfuric acid concentrations typically range from 1-5 weight percent relative to the total reaction mass, providing sufficient acidity for effective catalysis while minimizing equipment corrosion [22] [23] [14]. The catalyst functions through protonation of the carboxylic acid carbonyl oxygen, activating the substrate toward nucleophilic attack by the alcohol [3] [22]. The homogeneous nature ensures rapid proton transfer and equilibration throughout the reaction mixture [24].

Para-toluenesulfonic acid offers advantages over sulfuric acid in terms of reduced corrosivity and enhanced selectivity, particularly for sensitive substrates [3]. Catalyst loadings of 2-3 weight percent provide comparable activity to sulfuric acid while enabling easier product purification through simple neutralization and phase separation [3].

The primary limitations of homogeneous catalysts include equipment corrosion, catalyst recovery difficulties, and waste generation from neutralization processes [3] [22] [24]. These challenges have driven the development of heterogeneous alternatives that address these operational concerns while maintaining catalytic efficiency [24] [25].

Heterogeneous Catalysis Systems

Heterogeneous catalysis has revolutionized butyl acetate production by addressing the limitations associated with homogeneous acid catalysts [4] [5] [25] [26]. These systems offer simplified product separation, catalyst reusability, and reduced environmental impact [25] [26] [27].

Zeolite-based catalysts, particularly Ultra Stable Y (USY) and its modified variants, demonstrate exceptional activity for esterification reactions [28] [29] [30]. The crystalline aluminosilicate framework provides well-defined acid sites with tunable strength and accessibility [28] [29]. Modified USY catalysts, incorporating boron heteroatoms, exhibit enhanced acidity and improved catalytic performance [30] [31].

Supported heteropolyacids represent another class of heterogeneous catalysts with remarkable activity for ester synthesis [32] [33]. These systems combine the strong acidity of heteropolyacids with the stability and separation advantages of solid supports [32]. Metal-organic framework (MOF) encapsulated heteropolyacids offer additional benefits through enhanced surface area and controlled acid site distribution [33].

Palladium and silver-supported zeolite catalysts have found application in both synthesis and oxidative degradation of butyl acetate [34] [35]. These systems demonstrate unique selectivity patterns and enable alternative synthetic pathways through transesterification and oxidative coupling reactions [26] [27].

Ion-Exchange Resin Catalysts

Ion-exchange resin catalysts have emerged as the most widely adopted heterogeneous catalytic system for industrial butyl acetate production [4] [5] [25] [36]. These polymeric materials combine strong acid functionality with excellent stability and reusability characteristics [25] [36] [37].

Amberlyst-15 represents the benchmark ion-exchange resin catalyst, featuring a macroporous polystyrene matrix with sulfonic acid functional groups [4] [5] [26] [27]. The resin exhibits high acid capacity (4.7 meq/g) and thermal stability up to 393 K, making it suitable for industrial esterification processes [4] [5]. The macroporous structure facilitates reactant diffusion and minimizes intraparticle mass transfer limitations [4] [37].

Amberlite IR-120 offers an alternative resin system with comparable activity and enhanced selectivity for certain esterification reactions [26] [27]. Comparative studies demonstrate that Amberlite IR-120 promotes faster reaction kinetics under optimal conditions, achieving 90% conversion in 2.5 hours compared to 4-6 hours for conventional processes [26] [27].

Modified ion-exchange resins incorporating metal promoters show enhanced activity and stability [25] [38]. Iron, aluminum, and zinc modifications increase the number of accessible acid sites while tin, nickel, and palladium additions enhance reaction selectivity [25]. These modified systems achieve conversions exceeding 95% while maintaining catalyst stability over multiple reaction cycles [25] [38].

The kinetic behavior of ion-exchange resin catalyzed reactions follows pseudo-homogeneous models at low water concentrations, with activation energies ranging from 23.9-45.6 kJ/mol for forward and reverse reactions respectively [4] [5]. Catalyst loading effects demonstrate proportional relationships with reaction rates, confirming the absence of external mass transfer limitations under typical operating conditions [4] [5] [39].

Novel Catalytic Systems

Recent developments in catalytic systems for butyl acetate synthesis have focused on environmentally benign and highly efficient alternatives to traditional acid catalysts [16] [40] [41]. Poly(o-methylene p-toluene sulfonic acid) (PTSA-POM) represents a breakthrough polymeric catalyst with exceptional thermal stability and catalytic activity [16] [40].

PTSA-POM catalyst demonstrates superior performance compared to conventional ion-exchange resins, achieving 94.2% conversion with 96.44% product purity in continuous reactive distillation systems [16] [40]. The catalyst exhibits remarkable stability, maintaining activity over extended operation periods while reducing energy consumption by 62% compared to Amberlyst-15 systems [16].

Biocompatible lipase catalysts offer sustainable alternatives for butyl acetate synthesis under mild conditions [42] [43] [44]. Candida antarcticalipase B (Novozym 435) achieves over 90% conversion at 313 K with substrate molar ratios of 3:1 (butanol:acetic acid) [43]. The enzymatic approach enables production of "natural" butyl acetate for food and cosmetic applications [42] [43].

Ionic liquid catalysts provide unique opportunities for green synthesis through their tunable properties and negligible vapor pressure [16]. These systems enable precise control over acidity and selectivity while facilitating product separation through phase behavior manipulation [16].

Composite catalytic membranes combining reaction and separation functions represent the latest advancement in catalytic technology [21]. These systems utilize sulfonated polyethersulfone membranes with embedded catalytic sites, achieving conversions exceeding 95% while continuously removing water through selective permeation [21].

Reaction Kinetics and Parameters

Rate Law Derivations

The kinetic analysis of butyl acetate synthesis follows well-established principles for bimolecular esterification reactions [4] [5] [45]. The fundamental rate expression assumes second-order reversible kinetics with respect to both forward and reverse reaction pathways [4] [5].

For the general esterification reaction: CH₃COOH + C₄H₉OH ⇌ CH₃COOC₄H₉ + H₂O, the rate expression can be written as:

$$ r = k₁[CH₃COOH][C₄H₉OH] - k₂[CH₃COOC₄H₉][H₂O] $$ [4] [5]

Where k₁ and k₂ represent the forward and reverse reaction rate constants respectively. Under conditions where water removal is efficient, the reverse reaction contribution becomes negligible, simplifying the expression to pseudo-irreversible kinetics [4] [5].

The pseudo-homogeneous model provides excellent correlation with experimental data for ion-exchange resin catalyzed systems [4] [5]. The integrated rate equation for equal initial concentrations of acid and alcohol becomes:

$$ \ln\left(\frac{Xe - (2Xe - 1)X}{X_e - X}\right) = k₁C₀t $$ [4]

Where X represents fractional conversion, X_e denotes equilibrium conversion, C₀ is initial concentration, and t is reaction time [4]. This expression enables determination of kinetic parameters through linear regression analysis of experimental conversion-time data [4] [5].

Effect of Temperature and Pressure

Temperature exerts profound influence on butyl acetate synthesis rates, following Arrhenius behavior for both forward and reverse reactions [4] [5] [45] [46]. Experimental studies demonstrate activation energies of 45.59 kJ/mol for the forward reaction and 23.90 kJ/mol for the reverse reaction when using Amberlyst-15 catalyst [4].

The temperature dependence of rate constants follows the classical Arrhenius relationship:

$$ k = k₀ \exp\left(-\frac{E}{RT}\right) $$ [4] [5] [46]

Where k₀ represents the pre-exponential factor, E is activation energy, R is the gas constant, and T is absolute temperature [4] [5]. For the forward reaction: k₁ = 9.095 × 10⁻³ exp(-45590/RT) L/mol·min [4].

Temperature optimization studies reveal optimal operating ranges between 363-393 K for industrial processes, balancing reaction rate enhancement against catalyst stability and side reaction formation [4] [5] [30]. Higher temperatures accelerate the main esterification reaction but may promote catalyst deactivation and unwanted side reactions such as ether formation [37] [47].

Pressure effects on butyl acetate synthesis are generally minimal under typical operating conditions [15] [48] [49]. Studies of acid-catalyzed ester hydrolysis demonstrate volume of activation values near -9 cm³/mol for methyl and ethyl acetates, indicating modest pressure sensitivity [49]. For tertiary butyl acetate, the volume of activation approaches zero, confirming unimolecular reaction characteristics [49] [50].

Industrial processes typically operate at atmospheric pressure or slightly elevated pressures (1-3 atm) to maintain liquid phase conditions and facilitate distillative separation [15] [18] [17]. The pressure independence enables simplified reactor design and operation compared to high-pressure synthetic processes [15] [17].

Catalyst Loading Effects

Catalyst loading demonstrates direct proportional relationships with reaction rates across the typical range of industrial applications [4] [5] [39] [30]. Studies using Amberlyst-15 catalyst show linear increases in conversion rates as catalyst loading increases from 5 to 25 weight percent [4] [39].

The proportional response confirms that reactions occur through purely heterogeneous mechanisms without significant mass transfer limitations [4] [5] [39]. This behavior enables predictive modeling of reactor performance based on catalyst inventory and facilitates scale-up calculations for industrial applications [4] [39].

Response surface methodology studies reveal catalyst loading as the most significant parameter affecting butyl acetate yield, with coefficient values exceeding those of temperature and molar ratio effects [39] [30]. The optimization studies demonstrate optimal catalyst loadings around 15-20 weight percent for achieving maximum conversion efficiency while minimizing catalyst costs [39] [30].

Higher catalyst loadings (>25 weight percent) show diminishing returns due to reactant dilution effects and potential catalyst agglomeration [39] [30]. These limitations establish practical upper bounds for catalyst loading in both batch and continuous reactor systems [39] [30].

Reactant Ratio Optimization

Reactant molar ratio optimization balances conversion enhancement against separation costs and economic considerations [4] [5] [39] [30]. Theoretical analysis based on Le Chatelier's principle predicts conversion increases with excess reactant concentration, particularly excess acid to drive the equilibrium toward product formation [4] [5] [6].

Experimental studies confirm optimal acid-to-alcohol molar ratios between 2:1 and 4:1 for maximizing butyl acetate yield [4] [5] [39] [30]. Higher ratios provide marginal conversion improvements while significantly increasing separation costs and raw material consumption [39] [30].

The effect of molar ratio exhibits lower statistical significance compared to catalyst loading and temperature effects, with response surface analysis showing coefficient values of 2.25 compared to 16.25 for catalyst loading [39] [30]. This relationship enables cost optimization through moderate excess acid utilization rather than extreme stoichiometric imbalances [39] [30].

Water concentration effects demonstrate strong inhibitory influences on reaction rates and equilibrium positions [4] [5] [36]. Studies quantify the inhibition through modified rate expressions incorporating water activity terms, enabling predictive modeling of reaction performance under various moisture conditions [36] [37].

Purity

Physical Description

Liquid; OtherSolid; WetSolid; WetSolid, Liquid

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless, mobile liquid with a strong fruity odour

Colorless liquid with a fruity odor.

Color/Form

XLogP3

Exact Mass

Boiling Point

126.1 °C

126.0 °C

126 °C

258°F

Flash Point

72 °F (22 °C) (Closed cup)

22 °C c.c.

72°F

Vapor Density

4.0 (Air = 1)

Relative vapor density (air = 1): 4.0

4

Density

d204 0.88

0.8825 g/cu cm at 20 °C

Relative density (water = 1): 0.88

0.876-0.880

0.88

LogP

1.78

log Kow = 1.78

1.82

Odor

Sweet

Fruity odo

Appearance

Melting Point

-78.0 °C

Fp -77 °

-77 °C

-77°C

-78 °C

-107°F

Storage

UNII

GHS Hazard Statements

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Use and Manufacturing

Vapor Pressure

11.51 mmHg

11.5 mm Hg at 25 °C /ext/

Vapor pressure, kPa at 20 °C: 1.2

10 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Biological Half Life

... When n-butyl acetate was added to human blood samples the ... /half-life/ for hydrolysis was 4 minutes. ...

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Cosmetics -> Solvent

Methods of Manufacturing

Esterification of butanol and acetic acid produces butyl acetate. The catalyst is sulfuric acid. The removal of water by azeotropic separation forces the reaction to completion. The acid catalyst is neutralized and the ester purified by distillation.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Furniture and related product manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Services

Textiles, apparel, and leather manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

Acetic acid, butyl ester: ACTIVE

A new lipase preparation from Rhizopus oryzae was used to catalyze the esterification reaction between acetic acid and butanol to produce butyl acetate ester (pineapple flavor). This flavor compound can be used in food, cosmetic and pharmaceutical industries. Only 3% of butyl acetate was obtained when free lipase was used in the synthesis containing only the substrates. In contrast, the conversion yield reached 25% when immobilized lipase was used under the same conditions. The synthesis of butyl acetate catalyzed by immobilized lipase in nonconventional media was optimized. A maximum conversion yield of 60% in a solvent-free system was obtained under the following conditions: amount of immobilized lipase, 500 IU; amount of initially added water, 45%; acetic acid/butanol molar ratio, 1:1; and in incubation temperature, 37 °C. Immobilized lipase could be repeatedly used for three cycles without a decrease in synthesis activity. The production of butyl acetate esters by immobilized R. oryzae lipase was also studied in the presence of organic solvents. Compared with a solvent-free system, the synthesis activity was improved in the presence of heptane and hexane with conversion yields of 80% and 76%, respectively. However, solvent-free systems tend to purify more easily the products without any toxicity and inflammability problems.

Analytic Laboratory Methods

Method: OSHA 1009; Procedure: gas chromatography with flame ionization detector; Analyte: n-butyl acetate; Matrix: air; Detection Limit: 23.5 picograms.

The US EPA has proposed methods for analysis of volatile priority pollutants by gas chromatography/mass spectroscopy using purge-and-trap techniques. n-Butyl acetate was evaluated. The detection limit was less than 10 ppb.

Storage Conditions

Interactions

Adult female SPF rats (strain: Sprague-Dawley) were treated with 790 mg ethanol/kg body weight by intraperitoneal injection 30 minutes after the beginning of a 5-hr-inhalation of about 1,000 ppm n-butyl acetate in air via a tracheotomy tube (under urethane anesthesia). The elimination of the ethanol from blood which was increased to about 24 mmol/L (1.1%, g/v) was not delayed during the initial linear phase as compared to control (ethanol treatment without inhalation of n-butyl acetate). During inhalation approximately 24 mumol n-butyl acetate/L were measured in blood without ethanol treatment and approximately 52 mumol n-butanol/L as a metabolite of n-butyl acetate. The n-butanol content in blood was doubled under ethanol treatment. This increase is explained by substrate competition of both alcohols at the alcohol dehydrogenase with ethanol excess.

... The developmental toxic potential ... was examined in Sprague-Dawley rats following whole body inhalation exposure, 6 hr /per/ day, from day 6 to 20 of gestation. ... The developmental toxic effects of simultaneous exposures to ethylbenzene (EB) and /n-butyl acetate/ BA, or to toluene (TOL) and BA were evaluated. Pregnant rats were administered EB (0, 250 or 1000 ppm) and BA (0, 500 or 1500 ppm), or TOL (0, 500 or 1500 ppm) and BA (0, 500, 1500 ppm), separately and in combinations, using a 2 x 2 factorial design. The maternal weight gain was reduced after exposure to 1000 ppm EB, to 1500 ppm BA, or to 1500 ppm TOL, either alone or in binary combinations. A significant reduction of fetal weight was associated with exposure to 1000 ppm EB alone, to either mixtures of EB with BA, or to 1500 ppm TOL alone or combined with BA at either concentration. No embryolethal or teratogenic effects were observed whatever the exposure. There was no evidence of interaction between EB and BA or between TOL and BA in causing maternal or developmental effects.